An In-Depth Technical Guide to 1-Boc-6-benzyloxyindole: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-Boc-6-benzyloxyindole: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-tert-butoxycarbonyl-6-benzyloxyindole (1-Boc-6-benzyloxyindole), a key heterocyclic intermediate in contemporary organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical properties, field-proven synthetic protocols, and critical reactivity insights to facilitate its effective use in the laboratory. We will explore the causality behind experimental choices, present self-validating methodologies, and ground all claims in authoritative references.
Core Chemical and Physical Properties
1-Boc-6-benzyloxyindole is a doubly protected indole derivative. The tert-butoxycarbonyl (Boc) group at the N1 position serves to deactivate the indole nitrogen, preventing unwanted side reactions and directing electrophilic substitution. The benzyl ether at the C6 position protects the hydroxyl group, which is a common feature in many biologically active natural products and synthetic molecules. This strategic protection makes the compound a stable and versatile building block.
Table 1: Physicochemical Properties of 1-Boc-6-benzyloxyindole and its Precursor
| Property | 6-Benzyloxyindole | 1-Boc-6-benzyloxyindole | Data Source(s) |
| Molecular Formula | C₁₅H₁₃NO | C₂₀H₂₁NO₃ | [1] |
| Molecular Weight | 223.27 g/mol | 323.39 g/mol | [1] |
| CAS Number | 15903-94-3 | Not explicitly found, derived from precursor | [1] |
| Appearance | Yellow to brown crystalline solid | Off-white to white solid | [1], General Knowledge |
| Melting Point | 116-119 °C | Data not available, typically varies | [2] |
| Storage Temperature | 2-8°C | 2-8°C | [1][2] |
| Solubility | Slightly soluble in Chloroform, Diethyl Ether, Ethanol, Ethyl Acetate | Soluble in common organic solvents (DCM, THF, EtOAc) | [2] |
Spectroscopic Characterization
Accurate characterization is paramount for verifying the identity and purity of 1-Boc-6-benzyloxyindole. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.
-
¹H NMR: The proton NMR spectrum provides a clear fingerprint. Key expected signals include the singlet for the nine protons of the bulky tert-butyl group of the Boc protector around 1.6 ppm. The methylene protons (CH₂) of the benzyl group typically appear as a singlet around 5.1 ppm. Aromatic protons from the indole core and the benzyl ring will resonate in the 6.5-7.5 ppm region. The protons at the C2 and C3 positions of the indole ring are particularly diagnostic, often appearing as doublets.
-
¹³C NMR: The carbon spectrum confirms the carbon framework. The carbonyl carbon of the Boc group is a key signal, typically found downfield around 150 ppm. The quaternary carbon of the tert-butyl group appears around 84 ppm. Signals for the aromatic carbons and the benzylic CH₂ carbon provide further structural confirmation. Definitive assignments of indole ring carbons can be complex and are often confirmed using 2D NMR techniques.[3]
Synthesis and Purification Protocol
The most direct and widely used method for preparing 1-Boc-6-benzyloxyindole is the N-protection of commercially available 6-benzyloxyindole. The protocol below is a robust, self-validating system designed for high yield and purity.
Workflow: Synthesis of 1-Boc-6-benzyloxyindole
Caption: Synthetic workflow for the N-Boc protection of 6-benzyloxyindole.
Step-by-Step Methodology
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-benzyloxyindole (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM). The volume should be sufficient to fully dissolve the indole (approx. 0.1 M concentration).
-
Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Causality Insight: DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O electrophile and significantly accelerating the rate of N-acylation compared to using a non-nucleophilic base alone.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield 1-Boc-6-benzyloxyindole as a pure white solid.
Chemical Reactivity and Synthetic Utility
The utility of 1-Boc-6-benzyloxyindole stems from its predictable reactivity, allowing for selective transformations at different sites of the molecule.
Caption: Key reactive sites on the 1-Boc-6-benzyloxyindole scaffold.
-
N-Boc Deprotection: The Boc group is reliably cleaved under acidic conditions. Treatment with trifluoroacetic acid (TFA) in DCM at room temperature is a common and efficient method. This regenerates the N-H indole, making it available for subsequent reactions like N-alkylation or N-arylation.
-
O-Benzyl Deprotection: The benzyl ether is stable to most conditions except for catalytic hydrogenolysis. Using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas (H₂) cleaves the C-O bond, revealing the free 6-hydroxyindole. This method is highly selective and orthogonal to the acid-labile Boc group.
-
Reactivity at the C3 Position: With the N1 position blocked by the Boc group, the indole core is primed for regioselective electrophilic substitution at the C3 position. This is the most common point of functionalization for reactions such as:
-
Vilsmeier-Haack Formylation: Introduction of a formyl (-CHO) group using POCl₃ and DMF.
-
Friedel-Crafts Acylation/Alkylation: Reaction with acyl or alkyl halides in the presence of a Lewis acid.[1]
-
Halogenation: Introduction of bromine or iodine using reagents like NBS or NIS.
-
Applications in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4] 6-Benzyloxyindole and its N-Boc protected form are valuable intermediates for accessing a wide range of biologically active molecules.
-
Enzyme Inhibitors: It serves as a reactant for preparing inhibitors of protein kinase C (PKC) and hepatitis C virus (HCV).[1]
-
Receptor Ligands: The scaffold is used to synthesize potent and selective ligands for cannabinoid receptors (CB2).[1]
-
Neuroprotective Agents: Benzyloxy-containing aromatic structures, including those derived from indole, have been explored in the development of neuroprotective agents for conditions like ischemic stroke.[5]
-
Anticancer Research: Indole derivatives are widely investigated for their potential to inhibit tumor growth and induce apoptosis in cancer cells.[6] The 6-oxygenated pattern is a key feature in several natural products with cytotoxic activity.
Safety and Handling
While 1-Boc-6-benzyloxyindole itself is not classified as acutely toxic, proper laboratory safety protocols are mandatory. The precursor, 6-benzyloxyindole, is classified as an irritant.
Table 2: Hazard and Safety Information
| Hazard Category | Description & Precautionary Statements | Source(s) |
| Acute Effects | May cause skin, eye, and respiratory system irritation.[2][7] | [2][7] |
| Handling | Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] Avoid formation and inhalation of dust.[8] Use in a well-ventilated area or a chemical fume hood.[9] | [7][8][9] |
| Storage | Store in a tightly closed container in a cool, dry place.[8] Recommended storage temperature is 2-8°C.[2] | [2][8] |
| First Aid | Eyes: Rinse cautiously with water for several minutes.[8] Skin: Wash with plenty of soap and water.[9] Inhalation: Move person to fresh air.[8] Ingestion: Rinse mouth with water and consult a physician.[8] | [8][9] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[9] | [9] |
References
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
- (n.d.). Supplementary Information.
- (n.d.). Table of Contents.
-
Organic Syntheses. (n.d.). 4-benzyloxyindole. [Link]
- (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
-
Angene Chemical. (2021). Safety Data Sheet. [Link]
-
Organic Syntheses. (n.d.). 1-benzylindole. [Link]
- CACHE. (n.d.). Synthesis of 4-Benzloxyindole by Condensation with Dimethylformamide Dimethyl Acetal Followed by Reduction and Optimization of a Novel Indole Synthesis with a Model System.
- (2023). 20230818 Indole Synthesis SI.
- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2).
-
PubChem - NIH. (n.d.). 7-(Benzyloxy)-1H-indole. [Link]
-
PubMed. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. [Link]
-
Ab Enterprises. (n.d.). 5-benzyloxy-1-BOC-indole-2-boronic acid. [Link]
-
ResearchGate. (n.d.). Indole and indoline scaffolds in drug discovery. [Link]
-
PubChem - NIH. (n.d.). 5-Benzyloxyindole. [Link]
-
PubMed. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]
-
PubMed. (2024). Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis. [Link]
Sources
- 1. 6-Benzyloxyindole crystalline 15903-94-3 [sigmaaldrich.com]
- 2. 6-Benzyloxyindole | 15903-94-3 [amp.chemicalbook.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
